1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Thiazoles, on the other hand, are essential in medicinal chemistry . Some drug molecules containing thiazole ring are mentioned with the name as Pramipexole, Famotidine, Abafungin, Tiazofurin, Cefdinir, Ritonavir .
Synthesis Analysis
Imidazole and thiazole derivatives have been synthesized in various ways. For instance, an efficient catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed .Molecular Structure Analysis
The molecular structure of these compounds is often characterized by FT-IR, 1 H-NMR, 13 C-NMR and ESI–MS spectrometry .Chemical Reactions Analysis
The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
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Scientific Field: Medicinal Chemistry
- Application Summary : Imidazole-thiazole hybrids have been synthesized and studied for their potential medicinal applications . These compounds have shown promising antimicrobial and antifungal activities .
- Methods of Application : The compounds were synthesized by combining 2-amino-4-aryl-1, 3-thiazole-5-carboxaldehydes with various substituted benzaldehydes .
- Results : The majority of the synthesized compounds were found to be Pgp substrates and CYP3A4 inhibitors . This suggests that these compounds could be useful in the development of antibacterial medicines .
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Scientific Field: Organic Chemistry
- Application Summary : Substituted imidazoles have been synthesized for a variety of everyday applications .
- Methods of Application : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
- Results : These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
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Scientific Field: Pharmacokinetics
- Application Summary : Imidazole-thiazole hybrids have been studied for their pharmacokinetic properties .
- Methods of Application : The compounds were analyzed for their properties as P-glycoprotein (Pgp) substrates and Cytochrome P450 3A4 (CYP3A4) inhibitors .
- Results : The majority of the synthesized compounds were found to be Pgp substrates and CYP3A4 inhibitors . This suggests that these compounds could influence the absorption and metabolism of other drugs .
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Scientific Field: Anticancer Research
- Application Summary : Some imidazole-thiazole hybrids have shown dose-dependent antiproliferative effects against certain cancer cell lines .
- Methods of Application : The compounds were tested against HT-29 and A-549 cell lines in the range of 5 to 100 µM, while this concentration ranges for MCF-7 and 3T3-L1 cell lines were determined to be in the range of 1 to 25 µM, and 10 to 250 µM, respectively .
- Results : All the compounds showed dose-dependent antiproliferative effects .
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Scientific Field: Neuropharmacology
- Application Summary : Imidazole-thiazole hybrids have been studied for their ability to penetrate the brain .
- Methods of Application : The compounds were analyzed for their brain penetration properties .
- Results : The findings of this study indicated that the molecular to physiologically intriguing imidazole scaffold with varied aromatic substituents was an intriguing methodology for the creation of medicines that can penetrate the brain .
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Scientific Field: Antimicrobial Research
- Application Summary : Imidazole-thiazole hybrids have shown antimicrobial activities .
- Methods of Application : The compounds were tested for their antimicrobial and antifungal activities .
- Results : The present investigation identifies the synthesis and spectroscopic characterization of new 2-amino-4-aryl-1, 3-thiazole-5-carboxaldehydes, their imidazole derivatives, and Schiff bases with various substituted benzaldehydes . The majority of the synthesized compounds showed antimicrobial activities .
Safety And Hazards
Future Directions
The development of new drugs that overcome antimicrobial resistance problems is a major challenge for researchers. Imidazole has become an important synthon in the development of new drugs . The extraordinarily satisfying properties of the benzo[d]imidazo[2,1-b]thiazole- and benzo[d]oxazole-related drugs have motivated organic chemists to synthesize a great number of novel chemotherapeutic agents .
properties
IUPAC Name |
3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c8-4-3-1-10-2-7(3)5(9)6-4/h3H,1-2H2,(H,6,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHNGALPNIMBCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)NC(=O)N2CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione |
Citations
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